1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate
Description
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate is a room-temperature ionic liquid (IL) composed of a 1-ethyl-3-methylimidazolium cation and a methyl carbonate anion. Its structure features a heteroaromatic imidazolium ring substituted with ethyl and methyl groups at the 1- and 3-positions, respectively, paired with a methyl carbonate counterion. This compound is part of a broader class of imidazolium-based ILs, which are widely studied for their low volatility, high thermal stability, and tunable physicochemical properties .
For example, 1-ethyl-3-methylimidazolium bromide (a precursor) is often reacted with silver methyl carbonate or through acid-base neutralization (e.g., reacting the imidazolium hydroxide with methyl carbonic acid) .
Applications: Imidazolium ILs are employed in catalysis, green chemistry, and CO₂ capture due to their unique solvation properties. The methyl carbonate anion, in particular, may enhance CO₂ absorption capacity compared to halide or sulfate analogs .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2H4O3/c1-3-8-5-4-7(2)6-8;1-5-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTZIWVIEAEYBG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.COC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477660 | |
| Record name | 1-Ethyl-3-methyl-imidazolium methyl carbonate solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251102-25-7 | |
| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251102-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-methyl-imidazolium methyl carbonate solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Alkylation of Imidazole Followed by Anion Exchange
The most widely reported method involves a two-step process: (1) alkylation of imidazole to form the 1-ethyl-3-methylimidazolium halide intermediate, followed by (2) anion exchange with methyl carbonate.
Synthesis of 1-Ethyl-3-methylimidazolium Halide
The intermediate is synthesized via quaternization of 1-methylimidazole with ethyl bromide or iodide. For example, 1-methylimidazole reacts with ethyl iodide in a solvent-free system at 40–60°C for 48–72 hours, yielding 1-ethyl-3-methylimidazolium iodide with >85% efficiency. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 40–60°C | 89 |
| Reaction Time | 48–72 hours | 89 |
| Solvent | Solvent-free | 89 |
| Molar Ratio (Imidazole:Alkyl Halide) | 1:1.2 | 89 |
The absence of solvent reduces side reactions and simplifies purification.
Anion Exchange to Methyl Carbonate
The halide anion is replaced via metathesis with alkali metal methyl carbonate (e.g., NaCH₃CO₃ or KCH₃CO₃). Aqueous or biphasic systems (water/dichloromethane) are employed to facilitate ion exchange. For instance, dissolving 1-ethyl-3-methylimidazolium iodide in dichloromethane and reacting it with sodium methyl carbonate in water for 140 hours achieves >90% conversion.
One-Pot Synthesis via Carboxylation
An alternative route involves direct carboxylation of 1-ethyl-3-methylimidazolium hydroxide with dimethyl carbonate. This method avoids halide intermediates and operates under mild conditions (25–40°C, 12–24 hours). However, yields are lower (70–75%) due to competing hydrolysis reactions.
Optimization of Reaction Conditions
Catalytic Systems
Copper-based catalysts (e.g., Cu(II)-NaY) enhance N-arylation efficiency during imidazole functionalization. For example, Cu(II)-NaY with K₂CO₃ as a base achieves 84% yield in the synthesis of aryl-imidazole precursors at 180°C.
Solvent Selection
Solvent-free conditions are preferred for alkylation to minimize byproducts. Polar aprotic solvents (e.g., DMF) are avoided due to their tendency to coordinate with imidazolium cations and reduce reactivity.
Purification and Characterization
Crystallization and Filtration
Crude products are purified via sequential crystallization in dichloromethane/diethyl ether, yielding white crystalline solids with >98% purity.
Spectroscopic Analysis
-
¹H NMR (CDCl₃): Peaks at δ 10.45 ppm (imidazolium CH) and δ 3.21 ppm (N-CH₂-CH₃) confirm cation structure.
-
¹³C NMR : Signals at δ 134.97 ppm (C2 of imidazolium) and δ 157.7 ppm (carbonate carbonyl) validate anion incorporation.
Industrial-Scale Production Challenges
Cost of Methyl Carbonate Reagents
Sodium methyl carbonate is cost-prohibitive for large-scale synthesis. Alternatives like transesterification with dimethyl carbonate are being explored to reduce expenses.
Energy Efficiency
Prolonged reaction times (e.g., 140 hours for metathesis) necessitate energy-intensive processes. Microwave-assisted and flow chemistry approaches are under investigation to accelerate kinetics.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Halide Metathesis | 90 | 98 | Moderate |
| Direct Carboxylation | 75 | 95 | High |
Halide metathesis remains the gold standard for laboratory-scale synthesis, while direct carboxylation is favored industrially despite lower yields .
Chemical Reactions Analysis
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methyl carbonate group can be replaced by other nucleophiles.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include alkyl halides for substitution reactions, and the reactions are often carried out in polar solvents like water, ethanol, or acetonitrile
Scientific Research Applications
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions due to its ability to dissolve both organic and inorganic compounds.
Biology: This compound is explored for its potential in enzyme stabilization and as a medium for biocatalysis.
Medicine: Research is ongoing into its use as a drug delivery agent due to its biocompatibility and ability to dissolve a wide range of pharmaceutical compounds.
Industry: It is used in electrochemical applications, such as in the development of batteries and capacitors, due to its ionic conductivity and stability
Mechanism of Action
The mechanism by which 1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, stabilizing transition states and facilitating reactions. The carbonate anion can act as a nucleophile, participating in various chemical transformations .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : Methyl carbonate ILs require stringent anhydrous conditions to prevent anion decomposition, complicating large-scale production .
- Toxicity : While imidazolium ILs are generally less toxic than traditional solvents, their ecotoxicity increases with longer alkyl chains or aromatic substituents .
Biological Activity
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate (EMIM MeCO3) is an ionic liquid that has gained attention for its unique properties and potential applications in various scientific fields. This compound is characterized by a stable structure, low volatility, and the ability to dissolve a wide range of substances, making it a valuable candidate for biological applications.
- Molecular Formula : C8H14N2O3
- Molecular Weight : 186.10 g/mol
- CAS Number : 251102-25-7
- Physical State : Colorless liquid at room temperature
- Melting Point : -20 °C
- Boiling Point : 150 °C
The biological activity of EMIM MeCO3 is primarily attributed to its interactions with biological macromolecules. As an ionic liquid, it can engage in various interactions, including:
- Electrostatic Interactions : These occur between charged groups of the ionic liquid and biological molecules.
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with proteins and nucleic acids.
- Van der Waals Forces : These weak interactions contribute to the overall stability and solubility of the compound in biological systems.
Antimicrobial Properties
Research indicates that EMIM MeCO3 exhibits antimicrobial activity against various microorganisms. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis. A study showed that this ionic liquid had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a biocide in medical and industrial applications.
Enzyme Stabilization
EMIM MeCO3 has been explored for its ability to stabilize enzymes in biocatalytic processes. Its unique solvent properties can enhance enzyme activity and stability, making it suitable for applications in biotransformations and green chemistry.
Case Studies
-
Antimicrobial Efficacy
- A study conducted by Aghili Mehrizi et al. (2023) assessed the antimicrobial efficacy of EMIM MeCO3 against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 0.5% for both bacteria, demonstrating its potential as an antimicrobial agent in formulations .
-
Enzyme Activity Enhancement
- Research by Makino et al. (2016) evaluated the effects of EMIM MeCO3 on enzyme-catalyzed reactions. The study found that the ionic liquid significantly improved the catalytic efficiency of lipases in biodiesel production, indicating its role as an effective medium for enzymatic reactions.
Applications in Research
| Application Area | Description |
|---|---|
| Biocatalysis | Used as a medium to enhance enzyme activity and stability. |
| Drug Delivery | Investigated for its biocompatibility and ability to solubilize pharmaceutical compounds. |
| Electrochemistry | Employed in the development of batteries and capacitors due to its ionic conductivity. |
Comparison with Similar Compounds
EMIM MeCO3 can be compared with other imidazolium-based ionic liquids, such as:
| Compound Name | Anion Type | Key Properties |
|---|---|---|
| 1-Ethyl-3-methylimidazolium iodide | Iodide | High solubility but higher toxicity |
| 1-Ethyl-3-methylimidazolium chloride | Chloride | Moderate stability; used in various catalytic processes |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | Tetrafluoroborate | High thermal stability; used in electrochemical applications |
The carbonate anion in EMIM MeCO3 provides unique reactivity and solubility characteristics that differentiate it from other imidazolium-based ionic liquids.
Q & A
Q. How can the synthesis of 1-ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate be optimized under laboratory conditions?
Methodological Answer: The synthesis of imidazolium-based ionic liquids typically involves alkylation of 1-methylimidazole with alkyl halides or sulfates, followed by anion exchange. For example, alkylation with dimethyl sulfate or diethyl sulfate in the presence of a base (e.g., Cs₂CO₃) yields the methyl- or ethyl-substituted imidazolium cation . A two-step protocol is recommended:
Cation Formation : React 1-methylimidazole with methyl carbonate precursors (e.g., dimethyl carbonate) under reflux in anhydrous acetonitrile.
Anion Exchange : Use ion-exchange resins or metathesis reactions to replace halide counterions with methyl carbonate.
Key Parameters :
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | Dimethyl sulfate, Cs₂CO₃, DMF, 40°C, 3h | 31–90% | |
| Anion Exchange | AgNO₃ or ion-exchange resin | 70–85% |
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer :
Q. Example Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P21/c | |
| R-factor | <0.05 |
Advanced Research Questions
Q. How do discrepancies in synthetic yields arise when varying alkylating agents, and how can they be resolved?
Methodological Answer : Yield variations (e.g., 31% vs. 90% in ) stem from:
- Steric Effects : Bulky alkylating agents (e.g., diethyl sulfate) reduce reaction efficiency.
- Solvent Polarity : Polar aprotic solvents (DMF) enhance ion pairing, favoring higher yields.
Resolution Strategies : - Use microwave-assisted synthesis to reduce reaction time and improve homogeneity.
- Optimize stoichiometry: A 1.2:1 molar ratio of alkylating agent to imidazole minimizes unreacted starting material .
Q. Case Study :
- Dimethyl sulfate vs. diethyl sulfate in DMF:
- Dimethyl sulfate: 83% yield (lower steric hindrance).
- Diethyl sulfate: 38% yield (higher steric hindrance) .
Q. How does the methyl carbonate anion influence the compound’s physical properties compared to other anions (e.g., BF₄⁻, PF₆⁻)?
Methodological Answer : The anion governs:
- Thermal Stability : Methyl carbonate decomposes at ~200°C, lower than BF₄⁻ (>300°C) .
- Viscosity : Methyl carbonate reduces viscosity (η ≈ 120 cP at 25°C) compared to PF₆⁻ (η ≈ 450 cP) due to weaker ion pairing .
- Solubility : Hydrophilic methyl carbonate enhances water solubility, unlike hydrophobic PF₆⁻ .
Q. Comparative Table :
| Anion | Thermal Stability (°C) | Viscosity (cP, 25°C) | Solubility in H₂O |
|---|---|---|---|
| Methyl Carbonate | 200 | 120 | Miscible |
| BF₄⁻ | 320 | 180 | Partially miscible |
| PF₆⁻ | 350 | 450 | Immiscible |
| Data derived from . |
Q. What computational methods are suitable for modeling non-covalent interactions in this compound’s crystal structure?
Methodological Answer :
- DFT Calculations : Use Gaussian09 or ORCA to optimize geometry and analyze H-bonding (e.g., imidazolium C-H⋯O interactions with methyl carbonate).
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 60% H-bonding contribution in ).
- Molecular Dynamics (MD) : Predicts diffusion coefficients and ionic conductivity using LAMMPS or GROMACS .
Q. Example Workflow :
Generate .cif file from XRD data.
Perform DFT optimization (B3LYP/6-311++G**).
Visualize Hirshfeld surfaces via CrystalExplorer .
Q. How can the compound’s stability under electrochemical conditions be experimentally validated?
Methodological Answer :
- Cyclic Voltammetry (CV) : Scan between -2.0 V to +2.0 V (vs. Ag/AgCl) to detect redox activity. Stable compounds show no Faradaic currents.
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (≥200°C for methyl carbonate ).
- Long-Term Stability : Store under argon at 25°C for 6 months; monitor via ¹H NMR for degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
